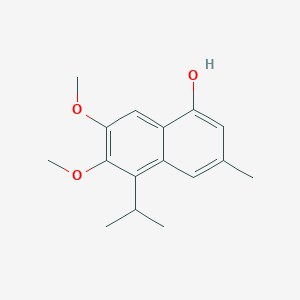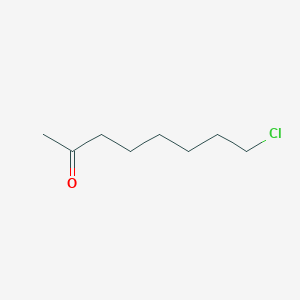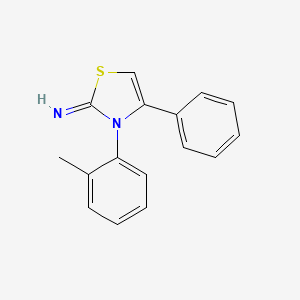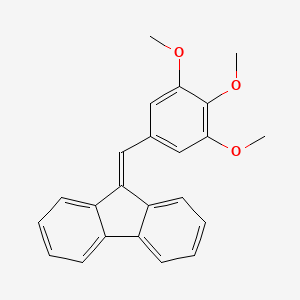
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the phenylmethoxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the propanamine group: This step involves the reaction of the phenylmethoxy compound with 3-chloropropanamine under basic conditions.
Dimethylation: The resulting compound is then subjected to dimethylation using reagents like methyl iodide in the presence of a base.
Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-pentanamine
- N,2-Dimethyl-3-phenylpropanamide
Comparison
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenoxy groups. This gives it distinct chemical and biological properties compared to similar compounds. For example, N,N-Dimethyl-2-pentanamine lacks the aromatic components, while N,2-Dimethyl-3-phenylpropanamide does not have the phenoxy group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
79306-73-3 |
|---|---|
Molekularformel |
C22H27NO6 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,2-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-15(12-19-2)13-20-17-10-6-7-11-18(17)21-14-16-8-4-3-5-9-16;5-3(6)1-2-4(7)8/h3-11,15,19H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
KHVKSQIZMWEXMZ-WLHGVMLRSA-N |
Isomerische SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


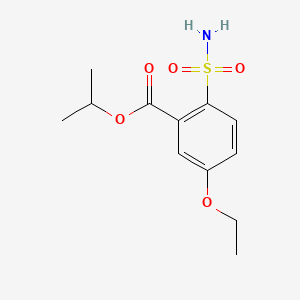
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
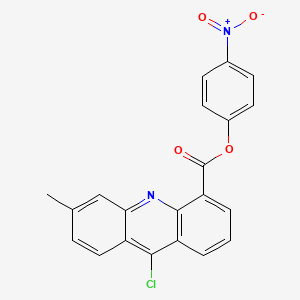
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
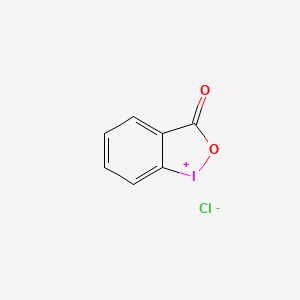
![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
